molecular formula C8H13N3 B13633581 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13633581
M. Wt: 151.21 g/mol
InChI Key: LTJRZEJKFBNJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction proceeds under mild conditions and yields the pyrazole skeleton in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistent quality. These processes often utilize advanced techniques such as catalytic protodeboronation and hydromethylation .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-cyclobutyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3

InChI Key

LTJRZEJKFBNJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.